

# Structure-Activity Relationship of Methylated Dinitrosopiperazines

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## Compound of Interest

Compound Name: *1,4-Dinitroso-2-methylpiperazine*

CAS No.: *55556-94-0*

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## Executive Summary

Methylated dinitrosopiperazines (DNPs) represent a critical subclass of N-nitrosamines, characterized by their potent carcinogenicity and distinct organotropism. Unlike simple dialkyl nitrosamines, the cyclic structure of DNPs imposes rigid steric constraints that govern metabolic activation. This guide analyzes how methyl group substitution patterns dictate carcinogenic potency and target organ specificity. Contrary to the general rule where

-methylation suppresses nitrosamine activity, specific isomers like 2,6-dimethyl-1,4-dinitrosopiperazine exhibit enhanced potency, shifting tumorigenesis from the nasal cavity to the esophagus.

## Chemical Architecture & Isomerism

The core pharmacophore is the 1,4-dinitrosopiperazine ring. The biological activity is modulated by the positioning of methyl groups on the carbon skeleton (C2, C3, C5, C6).

## Structural Classification

Compound	Structure Description	Symmetry
1,4-Dinitrosopiperazine (DNP)	Unsubstituted parent ring.	Symmetric (approx)
2,6-Dimethyl-DNP	Methyls at C2 and C6. Flanks N1.	Asymmetric environment for N1 vs N4
2,5-Dimethyl-DNP	Methyls at C2 and C5.	Symmetric (or )
2-Methyl-DNP	Single methyl at C2.	Asymmetric

## Stereochemical Implications

The 2,6-dimethyl derivative exists as cis and trans isomers.[1][2] The cis isomer (diequatorial methyls) is thermodynamically more stable and often predominates in synthesis. The fixed conformation of the piperazine ring forces the N-nitroso groups into specific orientations (syn/anti), influencing their accessibility to cytochrome P450 enzymes.

## Metabolic Activation Mechanism

The carcinogenicity of DNPs is not intrinsic but requires metabolic bioactivation, primarily catalyzed by CYP2E1. The critical step is

-hydroxylation—the insertion of an oxygen atom at a carbon adjacent to the N-nitroso group.

## The Activation Cascade

- -Hydroxylation: CYP450 hydroxylates a C-H bond to the N-NO group.

- Ring Opening: The resulting

-hydroxy nitrosamine is unstable. It undergoes spontaneous heterolytic ring cleavage.

- Diazonium Formation: The open-chain intermediate decomposes into a reactive alkyl diazonium ion.
- DNA Alkylation: The electrophilic diazonium ion attacks nucleophilic DNA bases (e.g., -guanine, -guanine), causing mutations.

## The "Blocking" Effect

Methyl substitution at the

-carbon generally hinders enzymatic hydroxylation due to steric bulk and the lack of abstractable

-hydrogens (if gem-dimethyl).

- In 2,6-Dimethyl-DNP: The C2 and C6 positions are methylated. This sterically hinders the activation of the N1-nitroso group. However, the C3 and C5 positions (adjacent to N4) remain unsubstituted.
- Result: Metabolic channeling occurs. The enzyme is forced to activate the N4 side exclusively, generating a specific, highly reactive alkylating agent that targets the esophagus.

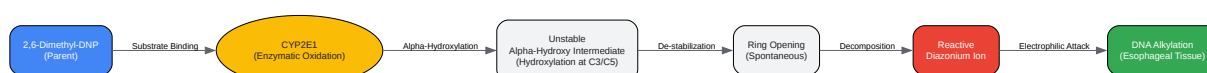


Figure 1: Metabolic activation pathway of 2,6-Dimethyl-DNP via unblocked alpha-carbons.

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[3]

## Structure-Activity Relationship (SAR) Analysis

The following table summarizes the comparative carcinogenicity of methylated DNPs in rat models.

## Comparative Potency Data

Compound	Methyl Substitution	Relative Potency (Rats)	Primary Target Organ	Mechanism Note
1,4-DNP	None	Moderate	Nasal Cavity / Liver	Non-selective activation at any -C.
2-Methyl-DNP	C2	High	Esophagus	Asymmetry directs activation to unblocked sites.
2,6-Dimethyl-DNP	C2, C6	Very High	Esophagus	Blockage of N1-side channels metabolism to N4-side.
2,5-Dimethyl-DNP	C2, C5	Moderate (Similar to DNP)	Nasal Cavity	Symmetric blockage distributes activation potential.

## SAR Logic Flow

The enhanced potency of the 2,6-isomer contradicts the simple "methylation = detoxification" model. Instead, it suggests a "Focused Activation" hypothesis:

- Blockage: Methyls at 2,6 prevent "futile" or low-potency oxidation at the N1 side.
- Channeling: All metabolic potential is directed to the N4 side (C3/C5).
- Targeting: The specific metabolite formed from N4-activation possesses the ideal lipophilicity and stability to reach the esophageal mucosa before decomposing.

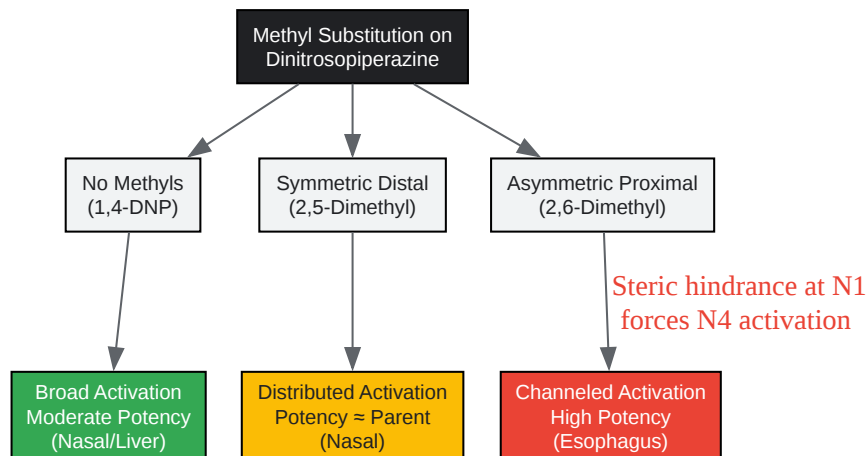


Figure 2: SAR Decision Tree illustrating the impact of methyl placement on potency and organotropism.

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## Experimental Protocols

### Synthesis of 2,6-Dimethyl-1,4-dinitrosopiperazine

Objective: Synthesize the target compound from 2,6-dimethylpiperazine via nitrosation.

Safety: N-nitrosamines are potent carcinogens.[4][5] All work must be performed in a dedicated carcinogen glovebox or high-efficiency fume hood with double-gloving and full PPE. Neutralize all waste with bleach/NaOH.

Reagents:

- 2,6-Dimethylpiperazine (Commercial, typically cis/trans mix)
- Sodium Nitrite ( )
- Hydrochloric Acid (HCl, 37%) or Acetic Acid
- Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

- Dissolution: Dissolve 10 mmol of 2,6-dimethylpiperazine in 15 mL of water.
- Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 25 mmol of HCl (2.5 eq) to generate the hydrochloride salt.
- Nitrosation: Dropwise add a solution of Sodium Nitrite (22 mmol, 2.2 eq) in 5 mL water while maintaining temperature < 5°C.
  - Observation: A yellow oil or precipitate will begin to form (the dinitroso compound).
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
- Extraction: Extract the reaction mixture with Dichloromethane ( mL).
- Washing: Wash the combined organic layers with saturated sodium bicarbonate (to remove acid) and brine.
- Drying: Dry over anhydrous and concentrate under vacuum.
- Purification: Recrystallize from ethanol/water or separate isomers using column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).
  - Validation: Verify structure via -NMR (distinct methyl doublets) and Mass Spectrometry ( peak).

## Carcinogenicity Bioassay (Rat Model)

Objective: Assess the tumorigenic potential.<sup>[1][2]</sup>

- Subjects: F344 Rats (Male/Female), 6 weeks old.
- Administration: Dissolve test compound in drinking water (e.g., 20 mg/L).

- Control: Vehicle only.
- Duration: Administer ad libitum for 30–50 weeks.
- Observation: Monitor body weight and survival daily.
- Histopathology: Upon necropsy, fix esophagus, nasal cavity, liver, and lungs in formalin. Stain with H&E to identify squamous cell carcinomas (esophagus) or esthesioneuroepitheliomas (nasal).

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